3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile
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Overview
Description
3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile is a heterocyclic organic compound with the molecular formula C7H4N2OS. It is a derivative of thiophene, characterized by the presence of hydroxyl, methyl, and dicarbonitrile functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile typically involves the formation of a thiophene ring followed by the introduction of hydroxyl, methyl, and dicarbonitrile groups. One common method involves the reaction of a thiophene derivative with appropriate reagents under controlled conditions. For example, the synthesis can start with 4-methylthiophene, which undergoes hydroxylation and subsequent cyanation to yield the desired compound .
Industrial Production Methods
These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
Oxidation: Formation of 3-oxo-4-methylthiophene-2,5-dicarbonitrile.
Reduction: Formation of 3-hydroxy-4-methylthiophene-2,5-diamine.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting metabolic pathways or cellular processes. The hydroxyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: Another heterocyclic compound with similar functional groups but a different ring structure.
Acenaphthopyrazine derivatives: Compounds with similar nitrile groups and potential biological activities.
Uniqueness
3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile is unique due to its specific combination of functional groups and the thiophene ring structure. This combination imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
CAS No. |
70542-00-6 |
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Molecular Formula |
C7H4N2OS |
Molecular Weight |
164.19 g/mol |
IUPAC Name |
3-hydroxy-4-methylthiophene-2,5-dicarbonitrile |
InChI |
InChI=1S/C7H4N2OS/c1-4-5(2-8)11-6(3-9)7(4)10/h10H,1H3 |
InChI Key |
IZTDWEYYRFWIHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1O)C#N)C#N |
Origin of Product |
United States |
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